molecular formula C10H13N3 B2803803 1H-Benzimidazol-4-amine,1,5,6-trimethyl- CAS No. 338410-75-6

1H-Benzimidazol-4-amine,1,5,6-trimethyl-

Cat. No.: B2803803
CAS No.: 338410-75-6
M. Wt: 175.235
InChI Key: INPDVPVXTWTNOI-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-amine,1,5,6-trimethyl- is an organic compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings.

Safety and Hazards

The safety information available indicates that 1,5,6-trimethyl-1H-1,3-benzimidazol-4-amine may be hazardous. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Mechanism of Action

Target of Action

Benzimidazole derivatives, to which this compound belongs, have been reported to possess broad-spectrum pharmacological properties . They have been found to be active against many ailments, suggesting that they interact with a variety of biological targets .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Benzimidazole derivatives have been found to affect a wide range of biological activities . This suggests that they may interact with and influence multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles , suggesting that they are well-absorbed and distributed in the body, metabolized effectively, and excreted in a manner that maintains their stability and efficacy.

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments , suggesting that they induce significant changes at the molecular and cellular levels.

Action Environment

The reported excellent bioavailability, safety, and stability profiles of benzimidazole derivatives suggest that they are likely to maintain their action and efficacy across a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Benzimidazol-4-amine,1,5,6-trimethyl- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate. This reaction typically occurs under acidic conditions and results in the formation of the benzimidazole ring .

Another method involves the reaction of o-phenylenediamine with aldehydes, followed by oxidation.

Industrial Production Methods

Industrial production of 1H-Benzimidazol-4-amine,1,5,6-trimethyl- often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-4-amine,1,5,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazol-4-amine,1,5,6-trimethyl- is unique due to the specific arrangement of methyl groups on the benzimidazole ring.

Properties

IUPAC Name

1,5,6-trimethylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-4-8-10(9(11)7(6)2)12-5-13(8)3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPDVPVXTWTNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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